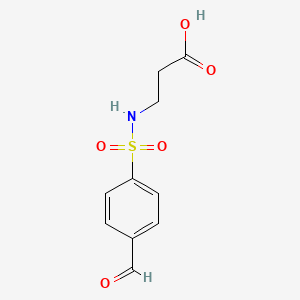
3-((4-Formylphenyl)sulfonamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Formylphenyl)sulfonamido)propanoic acid is an organic compound with the molecular formula C10H11NO5S It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a sulfonamido group and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Formylphenyl)sulfonamido)propanoic acid typically involves the reaction of 4-formylbenzenesulfonyl chloride with β-alanine under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Formylphenyl)sulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-((4-Carboxyphenyl)sulfonamido)propanoic acid.
Reduction: 3-((4-Hydroxyphenyl)sulfonamido)propanoic acid.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((4-Formylphenyl)sulfonamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamides.
Wirkmechanismus
The mechanism of action of 3-((4-Formylphenyl)sulfonamido)propanoic acid involves its interaction with biological targets through its sulfonamido and formyl groups. The sulfonamido group can mimic the structure of natural substrates of certain enzymes, leading to competitive inhibition. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. These interactions can affect various molecular pathways, depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((4-Methylphenyl)sulfonamido)propanoic acid:
3-((4-Hydroxyphenyl)sulfonamido)propanoic acid: The hydroxyl group provides different chemical properties, such as increased polarity and hydrogen bonding capability.
3-((4-Aminophenyl)sulfonamido)propanoic acid: The amino group introduces basicity and can participate in different types of chemical reactions compared to the formyl group.
Uniqueness
3-((4-Formylphenyl)sulfonamido)propanoic acid is unique due to the presence of the formyl group, which provides specific reactivity that is not present in its analogs. This allows for unique applications in organic synthesis and potential pharmaceutical development .
Eigenschaften
Molekularformel |
C10H11NO5S |
|---|---|
Molekulargewicht |
257.27 g/mol |
IUPAC-Name |
3-[(4-formylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H11NO5S/c12-7-8-1-3-9(4-2-8)17(15,16)11-6-5-10(13)14/h1-4,7,11H,5-6H2,(H,13,14) |
InChI-Schlüssel |
WZJNZBAXDZLOSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


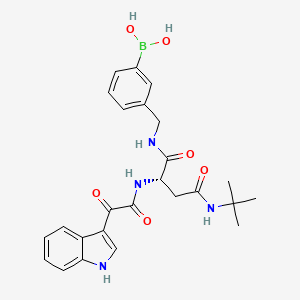
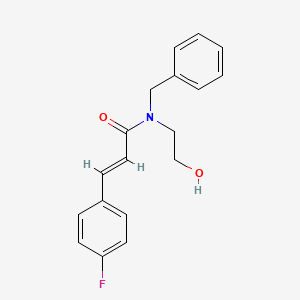
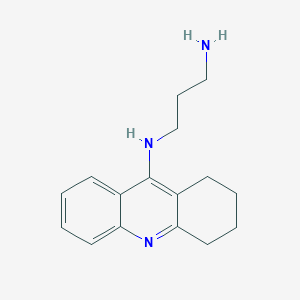
![5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14908337.png)
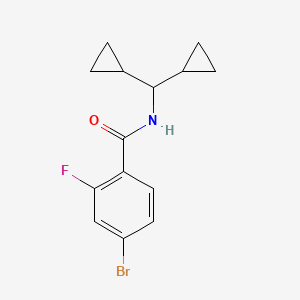
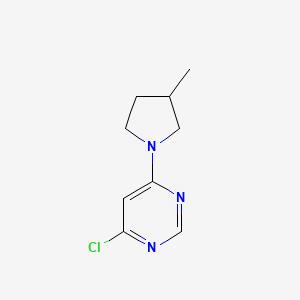
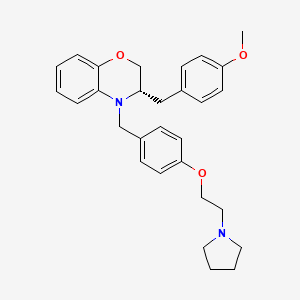
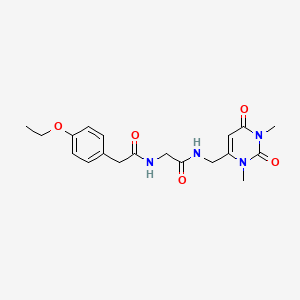

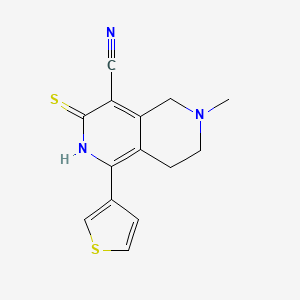
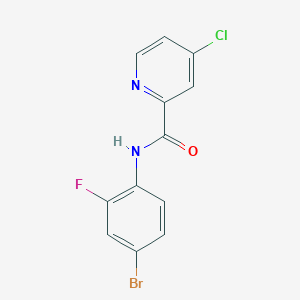
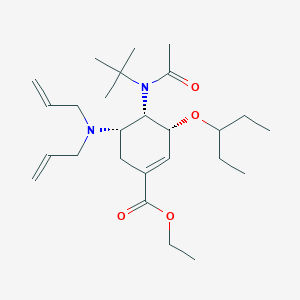
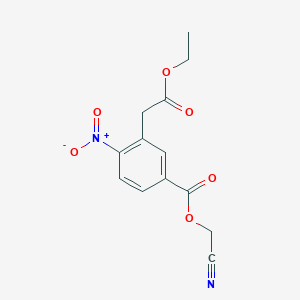
![[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)
